molecular formula C14H19NO4 B581625 benzyl N-(3,3-dimethoxycyclobutyl)carbamate CAS No. 1268519-53-4

benzyl N-(3,3-dimethoxycyclobutyl)carbamate

Cat. No.: B581625
CAS No.: 1268519-53-4
M. Wt: 265.309
InChI Key: ARZLOANUGIJCHB-UHFFFAOYSA-N
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Description

Benzyl N-(3,3-dimethoxycyclobutyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to a cyclobutyl ring substituted with two methoxy groups at the 3- and 3'-positions. The dimethoxycyclobutyl moiety may confer unique steric and electronic properties, influencing solubility, stability, and reactivity in synthetic pathways .

Properties

IUPAC Name

benzyl N-(3,3-dimethoxycyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-14(18-2)8-12(9-14)15-13(16)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZLOANUGIJCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)NC(=O)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3,3-dimethoxycyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with 3,3-dimethoxycyclobutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3,3-dimethoxycyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(3,3-dimethoxycyclobutyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl N-(3,3-dimethoxycyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Analogous Benzyl Carbamates with Varied Substituents

Several benzyl carbamates with distinct substituents have been synthesized and characterized, offering insights into structure-activity relationships:

Compound Name Substituent Yield (%) Enantiomeric Excess (ee, %) Key Applications/Properties Reference
(R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate Dimethoxyphosphoryl-butyl 85 80 Chiral α-aminophosphonate synthesis
(R)-Benzyl N-[cyclohexyl(dimethoxyphosphoryl)methyl]carbamate Cyclohexyl-dimethoxyphosphoryl 71 65 Organocatalytic reactions
Benzyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate Hydroxy-hydroxymethyl cyclobutyl N/A N/A Potential metal-catalyzed C–H activation

Key Observations :

  • Steric Effects : Bulky substituents (e.g., cyclohexyl in ) reduce yields and enantioselectivity compared to linear chains (e.g., butyl).
  • Electronic Effects : Electron-withdrawing groups (e.g., phosphoryl in ) enhance electrophilicity, facilitating nucleophilic attacks in catalytic processes.
  • Solubility : Polar substituents like hydroxyl and hydroxymethyl () improve aqueous solubility relative to methoxy groups.

tert-Butyl Carbamates as Alternative Protecting Groups

tert-Butyl carbamates (Boc) are widely used alternatives to benzyl carbamates. A comparison of representative compounds:

Compound Name Substituent Yield (%) Stability Key Applications Reference
tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate Bromo-fluoro-methoxybenzyl 23 Moderate acid-lability Ligands for E3 ubiquitin ligase
tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate Fluoro-thiazolylbenzyl 36 High thermal stability Drug discovery intermediates

Key Comparisons :

  • Deprotection Conditions: Boc groups are cleaved under acidic conditions (e.g., TFA), whereas benzyl carbamates require hydrogenolysis (H₂/Pd), offering orthogonal protection strategies .
  • Steric Hindrance : tert-Butyl groups may lower yields in crowded environments (e.g., 23% in ) compared to benzyl derivatives.

Cyclobutyl Carbamates with Functional Group Variations

Cyclobutyl rings are increasingly utilized in medicinal chemistry for conformational restriction. Notable analogues include:

Compound Name Functional Groups Synthetic Yield (%) Notable Properties Reference
Benzyl N-[3-(methylamino)cyclobutyl]carbamate Methylamino-cyclobutyl N/A Potential kinase inhibitors
Benzyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate Hydroxy-hydroxymethyl cyclobutyl N/A Enhanced hydrophilicity

Key Insights :

  • Methoxy vs. Hydroxy Groups : 3,3-Dimethoxycyclobutyl derivatives likely exhibit lower polarity and higher lipophilicity than hydroxylated analogues, impacting membrane permeability in drug design .
  • Synthetic Accessibility : Methoxy groups may simplify synthesis compared to hydroxyl groups, which often require protection/deprotection steps .

Biological Activity

Benzyl N-(3,3-dimethoxycyclobutyl)carbamate is a compound of interest due to its potential biological activities, particularly in antifungal and analgesic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), efficacy in various assays, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H13NO3C_{12}H_{13}NO_3
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 130369-36-7

The compound features a carbamate functional group attached to a dimethoxy-substituted cyclobutane ring, which is critical for its biological activity.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits moderate antifungal activity against various fungal strains. The effectiveness of this compound can be measured using the half-maximal effective concentration (EC50).

Efficacy Against Fungal Strains

The compound was evaluated for its antifungal properties against Botrytis cinerea and Sclerotinia sclerotiorum. The results are summarized in the following table:

Fungal StrainEC50 (μg/mL)Comparison with Control
Sclerotinia sclerotiorum10.85 - 15.89Lower than diethofencarb (2.95 μg/mL)
Botrytis cinerea6.45 - 13.03Comparable to chlorothalonil (6.56 μg/mL)

These findings indicate that while this compound shows promise as an antifungal agent, its activity is generally lower than that of established antifungal controls like carbendazim and diethofencarb .

Analgesic Activity

In addition to its antifungal properties, there is emerging interest in the analgesic potential of this compound. The compound has been investigated as a potential κ-opioid receptor (KOR) agonist, which may provide pain relief with fewer side effects compared to traditional opioids.

Structure-Activity Relationship (SAR)

Through systematic SAR studies, compounds related to this compound have been shown to interact selectively with KORs. For instance, a derivative identified as compound 23p exhibited a Ki value of 1.9 nM for KOR binding, indicating strong receptor affinity . This suggests that modifications in the structure can significantly influence the efficacy and selectivity of these compounds for pain management.

Research Findings

Several studies have documented the biological activities of this compound and its analogs:

  • Antifungal Studies : Research highlighted moderate antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea, with specific EC50 values indicating varying levels of effectiveness compared to control agents .
  • Analgesic Potential : Investigations into KOR agonism have revealed that derivatives can effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .

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